![molecular formula C10H15N B11715972 (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,6R,7S)-2-methyl-4-azatricyclo[52102,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by various functional group modifications to introduce the methyl and azatricyclo moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene is used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its potential use in treating various diseases .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structure imparts desirable properties, such as increased stability and reactivity, to the materials .
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene include other tricyclic compounds with azatricyclo moieties, such as:
- (1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene
- (1R,2S,6R,7S)-5-azatricyclo[5.2.1.02,6]dec-8-ene
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a precursor for synthesizing a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H15N/c1-10-6-11-5-9(10)7-2-3-8(10)4-7/h2-3,7-9,11H,4-6H2,1H3/t7-,8+,9-,10+/m1/s1 |
InChI Key |
VWGFOUMXRQBTRV-RGOKHQFPSA-N |
Isomeric SMILES |
C[C@@]12CNC[C@@H]1[C@H]3C[C@@H]2C=C3 |
Canonical SMILES |
CC12CNCC1C3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


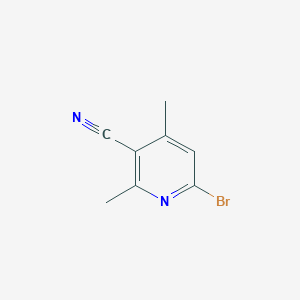

![2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B11715909.png)
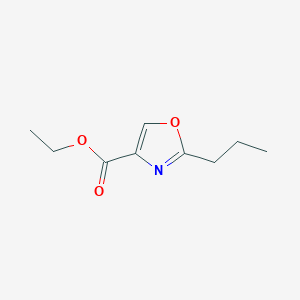
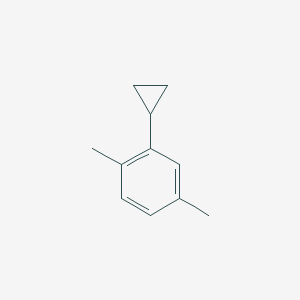
![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)
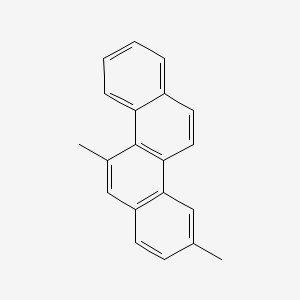
![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)
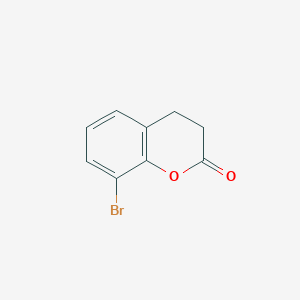
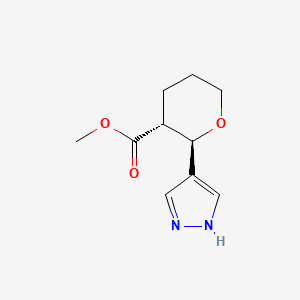
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
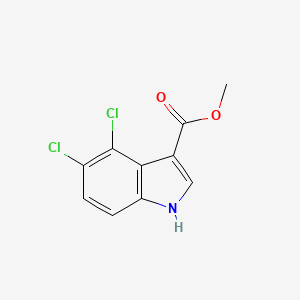
![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)
